4-fluoro-N-(2-iodophenyl)benzamide
Overview
Description
4-fluoro-N-(2-iodophenyl)benzamide is a chemical compound with the molecular formula C13H9FINO. It has a molecular weight of 341.12 . This compound is a derivative of benzamide .
Molecular Structure Analysis
The molecular structure of 4-fluoro-N-(2-iodophenyl)benzamide consists of a benzamide core with a fluorine atom at the 4-position and an iodophenyl group attached to the nitrogen atom . Further structural analysis would require more specific data or computational modeling.Scientific Research Applications
1. Neurological Research
- Alzheimer's Disease and Cognitive Impairment : A study by Kepe et al. (2006) utilized a derivative of 4-fluoro-N-(2-iodophenyl)benzamide for imaging serotonin 1A receptors in Alzheimer's disease patients. The study found significant decreases in receptor densities in these patients, correlating with clinical symptoms and glucose utilization.
2. Antimicrobial Research
- Antipathogenic Activity : Research by Limban et al. (2011) demonstrated the potential of derivatives of 4-fluoro-N-(2-iodophenyl)benzamide in developing new antimicrobial agents, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus.
3. Spectroscopic Analysis
- Vibrational Spectroscopic Studies : An analysis by Ushakumari et al. (2008) involved studying the Fourier transform infrared (FT-IR) and FT-Raman spectra of a related compound. The study provided insights into the vibrational wavenumbers and the molecular structure of the compound.
4. Material Science
- Crystallography : Studies by Chopra and Row (2005, 2008) and others focused on the crystal structures of 4-fluoro-N-(2-iodophenyl)benzamide derivatives. These studies revealed details about dimorphic behavior, molecular packing, and intermolecular interactions in the crystalline lattice.
5. Pharmaceutical Research
- Sigma Receptor Ligands : A study by Dence et al. (1997) synthesized fluorinated halobenzamides, including derivatives of 4-fluoro-N-(2-iodophenyl)benzamide, as sigma receptor ligands for positron emission tomography (PET) imaging. These compounds showed potential in imaging tissues containing sigma receptors.
6. Organic Chemistry
- Molecular Interactions and Synthesis : Papers by Shukla et al. (2018) and Yan et al. (2016) explored the chemical properties, synthesis, and mechanisms of reactions involving 4-fluoro-N-(2-iodophenyl)benzamide derivatives.
7. Anticancer and Antiviral Research
- Anticancer and Antiviral Properties : Research by Makki et al. (2014) highlighted the potential of fluorine-substituted benzamides as inhibitors for HIV-1 and CDK2, indicating their promise in anticancer and antiviral therapy.
properties
IUPAC Name |
4-fluoro-N-(2-iodophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FINO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUZVFZTXIPYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-iodophenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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